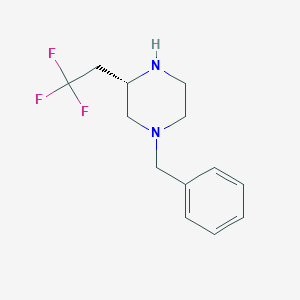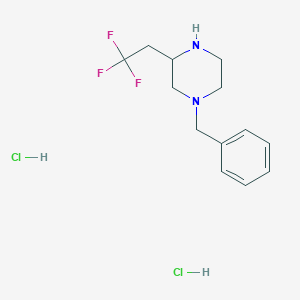
tert-Butyl (R)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ®-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl ®-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for creating compounds with specific pharmacological properties.
Biology
In biological research, this compound can be used to study the effects of piperazine derivatives on various biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.
Medicine
In medicinal chemistry, tert-Butyl ®-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate is explored for its potential therapeutic applications. It may be used in the development of drugs targeting neurological disorders, given the known activity of piperazine derivatives in the central nervous system.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-Butyl ®-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group may enhance its binding affinity and selectivity, leading to potent biological effects. The piperazine ring can interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl ®-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate
- tert-Butyl ®-2-(2,2,2-trifluoroethyl)piperidine-1-carboxylate
- tert-Butyl ®-2-(2,2,2-trifluoroethyl)morpholine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-Butyl ®-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate may offer unique advantages in terms of its pharmacokinetic properties and biological activity. The presence of the trifluoroethyl group can enhance its metabolic stability and bioavailability, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
tert-butyl (2R)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-15-7-8(16)6-11(12,13)14/h8,15H,4-7H2,1-3H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJQPSDQSUMFFG-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@H]1CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3,6-Diaza-bicyclo[3.1.1]heptane-3-carboxylic acid benzyl ester](/img/structure/B8190358.png)
![(2S)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-ium-2-carboxylate](/img/structure/B8190364.png)
![(2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-ium-2-carboxylate](/img/structure/B8190367.png)

![6-Hydroxy-[1,4]diazepane-1-carboxylic acid benzyl ester](/img/structure/B8190374.png)


